molecular formula C6H12O4 B12550442 (3R,5R)-3,5-Dihydroxyhexanoic acid CAS No. 821772-70-7

(3R,5R)-3,5-Dihydroxyhexanoic acid

Cat. No.: B12550442
CAS No.: 821772-70-7
M. Wt: 148.16 g/mol
InChI Key: RUSJDZRTPDUURW-RFZPGFLSSA-N
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Description

(3R,5R)-3,5-Dihydroxyhexanoic acid is a chiral dihydroxy acid of significant interest in advanced organic synthesis and pharmaceutical development . This compound features a defined (3R,5R) stereochemistry, making it a valuable enantiopure building block for the construction of complex molecules with specific three-dimensional architectures . Its molecular structure, which includes two stereogenic centers and both carboxylic acid and hydroxyl functional groups, allows for versatile chemical manipulation and incorporation into larger target structures. A primary research application of (3R,5R)-3,5-Dihydroxyhexanoic acid and its derivatives lies in their role as key synthetic intermediates for active pharmaceutical ingredients (APIs) . Structurally similar 3,5-dihydroxyalkanoate units are crucial precursors in the synthetic pathways of statin-class drugs, such as Atorvastatin, which are potent cholesterol-lowering agents . The specific stereochemical configuration of the 3,5-dihydroxy motif is critical for the biological activity of these drug molecules, highlighting the importance of obtaining high-isomeric-purity intermediates like (3R,5R)-3,5-Dihydroxyhexanoic acid for medicinal chemistry and process development . Beyond pharmaceutical synthesis, this compound serves as a model substrate in enzymology and biotechnology research, particularly in studies investigating the activity and specificity of enzymes that catalyze reductions or hydroxylations . Furthermore, dihydroxy acids of this nature are monomers of interest in the field of biodegradable polymers, such as polyhydroxyalkanoates (PHAs), which are produced by microorganisms for carbon storage and have commercial potential as sustainable materials . Researchers value this compound for its utility in exploring new catalytic methodologies, including asymmetric hydrogenation and chemoenzymatic synthesis, to develop more efficient and stereoselective manufacturing routes for complex target molecules . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

821772-70-7

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

(3R,5R)-3,5-dihydroxyhexanoic acid

InChI

InChI=1S/C6H12O4/c1-4(7)2-5(8)3-6(9)10/h4-5,7-8H,2-3H2,1H3,(H,9,10)/t4-,5-/m1/s1

InChI Key

RUSJDZRTPDUURW-RFZPGFLSSA-N

Isomeric SMILES

C[C@H](C[C@H](CC(=O)O)O)O

Canonical SMILES

CC(CC(CC(=O)O)O)O

Origin of Product

United States

Preparation Methods

Ketoreductase-Glucose Dehydrogenase Coexpression Systems

A widely adopted method involves recombinant E. coli coexpressing ketoreductase (KRED) and glucose dehydrogenase (GDH). This system catalyzes the asymmetric reduction of (R)-6-cyano-5-hydroxy-3-oxo tert-butyl ester to (3R,5R)-6-cyano-3,5-dihydroxyhexanoic acid tert-butyl ester, followed by hydrolysis to the target compound.

Reaction Conditions

  • Substrate : (R)-6-Cyano-5-hydroxy-3-oxo tert-butyl ester
  • Catalysts : KRED (for stereoselective reduction), GDH (for NADPH regeneration)
  • Cofactors : NADP⁺ (0.005–0.01 g/L)
  • Buffer : Phosphate or triethanolamine (80 mM, pH 7.0)
  • Temperature : 20–45°C
  • Yield : >95% conversion, >99.9% ee

Advantages :

  • Eliminates external cofactor supplementation via GDH-mediated NADPH recycling.
  • Scalable to industrial production with cell concentrations of 60–300 g/L.

Hydrolysis of Poly(3R,5R-Dihydroxyhexanoic Acid) Oligomers

Endophytic fungi (e.g., Daldinia concentrica) naturally produce poly(3R,5R-dihydroxyhexanoic acid) oligomers (trimer to 29-mer). Alkaline hydrolysis of these polymers yields the monomeric acid.

Procedure :

  • Polymer Isolation : Fungal cultures are extracted with methanol, followed by size-exclusion chromatography.
  • Hydrolysis :
    • Reagents : 10% KOH in MeOH/H₂O
    • Conditions : 75 hours at 25°C
    • Yield : Quantitative conversion to (3R,5R)-3,5-dihydroxyhexanoic acid.

Applications :

  • Sustainable route for bioactive natural product isolation.

Chemical Synthesis

Catalytic Hydrogenation of Oxo Intermediates

(3R,5R)-3,5-Dihydroxyhexanoic acid derivatives are synthesized via hydrogenation of 3,5-dioxohexanoic acid precursors using chiral catalysts.

Example :

  • Substrate : (5S)-6-Chloro-5-hydroxy-3-oxohexanoate tert-butyl ester
  • Catalyst : Ru[(R)-TolBINAP]Cl₂ (0.0003–0.0005 mol%)
  • Conditions : 3–5 MPa H₂, 40–60°C, 4–7 hours
  • Yield : >95%, >99.9% ee.

Mechanism :

  • Enantioselective hydrogenation of the ketone group at C3, followed by diastereoselective reduction at C5.

Asymmetric Synthesis via Evans Aldol Reaction

Chiral auxiliaries (e.g., oxazolidinones) enable stereocontrol during carbon-carbon bond formation.

Steps :

  • Aldol Reaction : Between a β-keto ester and an aldehyde.
  • Reduction : Diastereoselective reduction of the ketone.
  • Deprotection : Acidic hydrolysis to release the dihydroxy acid.

Challenges :

  • Multi-step synthesis increases cost and reduces overall yield.

Comparative Analysis of Methods

Method Yield ee (%) Cost Scalability
Enzymatic Coexpression >95% >99.9 Moderate High
Fungal Biosynthesis Quantitative 100 Low Moderate
Catalytic Hydrogenation >95% >99.9 High High
Asymmetric Synthesis 60–70% 90–95 High Low

Key Observations :

  • Enzymatic and fungal methods excel in stereoselectivity and sustainability.
  • Chemical routes require expensive catalysts but are suitable for high-purity batches.

Industrial Applications and Patents

Pharmaceutical Intermediates

(3R,5R)-3,5-Dihydroxyhexanoic acid is a key precursor for statin side chains (e.g., atorvastatin). Patent CN104328148A details a 200 g/L enzymatic process with NADP recycling.

Bioplastics

Poly(3R,5R-dihydroxyhexanoic acid) exhibits biodegradability and biocompatibility, making it suitable for medical devices.

Chemical Reactions Analysis

Types of Reactions: (3R,5R)-3,5-Dihydroxyhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form hexanoic acid derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products: The major products formed from these reactions include ketones, carboxylic acids, and substituted hexanoic acid derivatives .

Scientific Research Applications

Biochemical Applications

2.1. Synthesis of Biodegradable Polymers

One of the most promising applications of (3R,5R)-3,5-dihydroxyhexanoic acid is in the synthesis of biodegradable polymers. Research has demonstrated that this compound can be polymerized to form poly(3R,5R-dihydroxyhexanoate), which exhibits excellent biodegradability and mechanical properties suitable for various applications in packaging and medical devices .

2.2. Antibiotic Properties

Studies have isolated oligomers of poly(3R,5R-dihydroxyhexanoate) that exhibit antibiotic activity. These oligomers range from trimers to larger polymers and show potential as antimicrobial agents against various pathogens . This application is particularly relevant in developing new antibiotics in response to increasing antibiotic resistance.

Pharmaceutical Applications

3.1. Drug Delivery Systems

The unique properties of (3R,5R)-3,5-dihydroxyhexanoic acid make it suitable for use in drug delivery systems. Its ability to form stable complexes with drugs enhances bioavailability and controlled release profiles. This characteristic is crucial for developing effective therapies for chronic diseases .

3.2. Chiral Synthesis

As a chiral molecule, (3R,5R)-3,5-dihydroxyhexanoic acid can serve as a chiral building block in the synthesis of pharmaceuticals. Its stereochemistry allows for the production of enantiomerically pure compounds, which is vital for the efficacy and safety of many drugs .

Industrial Applications

4.1. Green Chemistry

The production methods for (3R,5R)-3,5-dihydroxyhexanoic acid often utilize biocatalytic processes that align with green chemistry principles. This approach minimizes environmental impact by reducing waste and energy consumption compared to traditional chemical synthesis methods .

4.2. Cosmetic Industry

Due to its moisturizing properties and compatibility with skin formulations, (3R,5R)-3,5-dihydroxyhexanoic acid is being explored as an ingredient in cosmetic products aimed at enhancing skin hydration and texture improvement .

Mechanism of Action

The mechanism of action of (3R,5R)-3,5-Dihydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, thereby influencing their activity. The compound can act as an inhibitor or activator of enzymes, depending on the context of its application .

Comparison with Similar Compounds

3,5-Dicaffeoylquinic Acid (Isochlorogenic Acid A)

  • Structure: A cyclohexanecarboxylic acid derivative with two caffeoyl groups (3,4-dihydroxyphenylpropenoyl) at the 3R and 5R positions.
  • Role: Found in Cichorium intybus L. (chicory), it exhibits antioxidant and anti-inflammatory properties. Unlike (3R,5R)-3,5-dihydroxyhexanoic acid, its bioactivity arises from phenolic moieties rather than aliphatic hydroxyl groups .
  • Applications : Used in nutraceuticals and functional foods.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structure: A phenolic acid with adjacent hydroxyl groups on a benzene ring.
  • Role: A precursor for lignin biosynthesis and a potent antioxidant. While both compounds feature dihydroxy groups, caffeic acid’s aromaticity contrasts with the aliphatic chain of (3R,5R)-3,5-dihydroxyhexanoic acid, leading to divergent reactivity and applications (e.g., cosmetics vs. pharmaceuticals) .

Metabolic Markers in Disease

3-Hydroxy-3-Methylglutarate (HMG)

  • Role: A ketogenesis intermediate. Unlike (3R,5R)-3,5-dihydroxyhexanoic acid, HMG is pathognomonic for specific metabolic disorders (e.g., HMG-CoA lyase deficiency). The latter’s presence in ketotic patients is non-specific, limiting its diagnostic utility .

Trans-5-Hydroxyhex-2-enate

  • Co-Occurrence: Detected alongside (3R,5R)-3,5-dihydroxyhexanoic acid in metabolic crises. Both are β-oxidation byproducts, but the enoate structure of trans-5-hydroxyhex-2-enate suggests distinct degradation pathways .

Pharmaceutical Intermediates

(3R,5R)-6-Cyano-3,5-Dihydroxyhexanoic Acid tert-Butyl Ester

  • Structure: The tert-butyl ester of (3R,5R)-3,5-dihydroxyhexanoic acid with a cyano group at C4.
  • Role: A chiral synthon for atorvastatin. Enzymatic reduction of (R)-6-cyano-5-hydroxy-3-ketohexanoate using ketoreductases achieves 100% substrate conversion and >99.5% enantiomeric excess, highlighting superior synthetic efficiency compared to traditional methods .

(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid

  • Structure: A pyrrolidine-based amino acid with multiple hydroxyl groups.
  • Role : A glycosidase inhibitor. Despite shared stereochemical complexity, its pyrrolidine ring and carbohydrate-like structure distinguish its mechanism from aliphatic dihydroxy acids .

Data Table: Key Comparative Features

Compound Structure Type Functional Groups Biological Role Applications
(3R,5R)-3,5-Dihydroxyhexanoic Acid Aliphatic carboxylic acid 3R,5R dihydroxy, carboxylic acid Metabolic marker, pharmaceutical intermediate Statin synthesis, metabolic research
3,5-Dicaffeoylquinic Acid Cyclohexanecarboxylic acid 3R,5R caffeoyl groups Antioxidant, anti-inflammatory Nutraceuticals, functional foods
Caffeic Acid Phenolic acid 3,4-dihydroxybenzene, propenoic acid Antioxidant, lignin precursor Cosmetics, food additives
(3R,5R)-6-Cyano Derivative Aliphatic ester 3R,5R dihydroxy, cyano, tert-butyl Chiral building block Atorvastatin synthesis
Trans-5-Hydroxyhex-2-enate Unsaturated fatty acid Trans enoate, 5-hydroxy β-Oxidation byproduct Non-specific metabolic marker

Research Findings and Implications

Non-Specific Biomarker: (3R,5R)-3,5-Dihydroxyhexanoic acid is elevated in ketotic states but lacks diagnostic specificity, necessitating complementary markers like HMG for clinical use .

Synthetic Superiority: Its derivative, (3R,5R)-6-cyano-3,5-dihydroxyhexanoate, is synthesized with 100% conversion efficiency under optimized enzymatic conditions, outperforming chemical reduction methods .

Stereochemical Specificity: The 3R,5R configuration is critical for binding to HMG-CoA reductase in statins, contrasting with non-chiral analogs like caffeic acid, which lack this precision .

Biological Activity

(3R,5R)-3,5-Dihydroxyhexanoic acid (DHHA) is a chiral compound that has garnered attention for its potential biological activities and applications in various fields, particularly in pharmaceuticals. This article explores the biological activity of DHHA, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

(3R,5R)-3,5-Dihydroxyhexanoic acid is characterized by the following structural formula:

C6H12O4\text{C}_6\text{H}_{12}\text{O}_4

This compound features two hydroxyl groups (-OH) at the 3rd and 5th carbon positions of a hexanoic acid chain, contributing to its unique properties and biological activities.

1. Antioxidant Properties

Research indicates that (3R,5R)-3,5-Dihydroxyhexanoic acid exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases.

  • Study Findings : A study demonstrated that DHHA effectively scavenges reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .

2. Cholesterol-Lowering Effects

DHHA serves as a key intermediate in the synthesis of statins, which are widely used to lower cholesterol levels.

  • Mechanism : The compound is involved in the stereoselective reduction of hydroxy oxo esters to yield stereoisomerically pure dihydroxy esters, essential for the production of cholesterol-lowering drugs like atorvastatin and rosuvastatin .

3. Enzymatic Activity

The enzymatic properties of DHHA have been explored in various biocatalytic processes.

  • Case Study : Engineered ketoreductase enzymes have shown improved activity when catalyzing reactions involving DHHA, enhancing the efficiency of synthesizing chiral intermediates .

Synthesis Methods

The synthesis of (3R,5R)-3,5-Dihydroxyhexanoic acid can be achieved through various methods:

  • Biocatalysis : Utilizing engineered enzymes such as ketoreductases allows for high-yield production of DHHA with excellent stereoselectivity .
  • Chemical Synthesis : Traditional chemical methods also exist but are often less efficient compared to enzymatic approaches.

Research Findings and Case Studies

StudyFindingsRelevance
Demonstrated antioxidant properties of DHHA.Potential use in nutraceuticals.
DHHA as an intermediate in statin synthesis.Importance in pharmaceutical manufacturing.
Enhanced enzymatic activity with engineered ketoreductases.Implications for biocatalysis efficiency.

Q & A

Q. How can metabolic flux analysis trace the incorporation of (3R,5R)-3,5-Dihydroxyhexanoic acid into fungal secondary metabolites?

  • Methodological Answer : ¹³C-tracer studies combined with LC-MS/MS map metabolic pathways. CRISPR-Cas9-mediated gene silencing identifies enzymes (e.g., dehydratases or reductases) critical for downstream modifications .

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